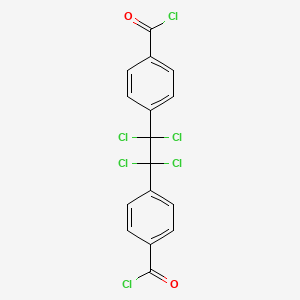
1,2,3-Trichloro-4,6-bis(isopropyl)benzene, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trichloro-4,6-bis(isopropyl)benzene, or 1,2,3-TCIPB, is an organic compound that is widely used in a variety of laboratory experiments and scientific research applications. It is a colorless, odorless liquid with a boiling point of 177 °C and a melting point of -8 °C. It is a member of the halogenated aromatic compounds, which are compounds that contain one or more halogen atoms, such as chlorine, bromine, and iodine, attached to an aromatic ring. 1,2,3-TCIPB is used as a reagent in organic synthesis, as a solvent, and as an intermediate in the production of pharmaceuticals, dyes, and other industrial chemicals.
Mécanisme D'action
1,2,3-TCIPB is a halogenated aromatic compound, which means that it contains one or more halogen atoms, such as chlorine, bromine, and iodine, attached to an aromatic ring. Halogenated aromatic compounds are known to interact with biological systems in a variety of ways. For example, they can act as electron acceptors, electron donors, or hydrogen bond donors. Additionally, they can interact with proteins, nucleic acids, and other molecules in the cell. These interactions can alter the structure and function of the molecules, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
1,2,3-TCIPB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and certain viruses. Additionally, it has been shown to inhibit the activity of certain enzymes, such as those involved in the metabolism of drugs and toxins. It has also been shown to have an effect on cell membrane permeability, which can lead to changes in the cell’s ability to absorb and utilize nutrients. Finally, it has been shown to have an effect on gene expression, which can lead to changes in the cell’s ability to produce proteins and other molecules.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1,2,3-TCIPB in laboratory experiments has a number of advantages and limitations. The primary advantage of using this compound is its low cost and easy availability. Additionally, it has a relatively low boiling point and can be easily distilled and purified. This makes it ideal for use in a variety of laboratory experiments. However, it is important to note that 1,2,3-TCIPB is a halogenated aromatic compound, which means that it can interact with biological systems in a variety of ways. This can lead to unexpected and potentially dangerous results. Therefore, it is important to use caution when using this compound in laboratory experiments.
Orientations Futures
The use of 1,2,3-TCIPB in scientific research and laboratory experiments is likely to continue to expand in the future. As researchers continue to explore the potential applications of this compound, they will likely discover new ways to use it in the synthesis of pharmaceuticals, dyes, and other industrial chemicals. Additionally, researchers will likely continue to explore its potential as a reagent in organic synthesis, as a solvent in chromatography, and as a catalyst in organic reactions. Finally, researchers will likely continue to explore its potential as a tool for studying the biochemical and physiological effects of halogenated aromatic compounds.
Méthodes De Synthèse
1,2,3-TCIPB is synthesized by the reaction of isopropylbenzene and trichloroacetic acid in an aqueous medium. The reaction is exothermic and proceeds through an S_N2 mechanism, which involves the nucleophilic substitution of a halogen atom for a hydrogen atom. The reaction is carried out in the presence of an aqueous base, such as sodium hydroxide, to neutralize the acid and to promote the formation of the product. The reaction is typically carried out at a temperature of around 50 °C and a pressure of 1 atm. The product is then isolated by distillation and purified by recrystallization. The purity of the product is typically 95%.
Applications De Recherche Scientifique
1,2,3-TCIPB is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, dyes, and other industrial chemicals. It is also used as a reagent in organic synthesis, as a solvent in chromatography, and as a catalyst in organic reactions. Additionally, it has been used to synthesize a variety of heterocyclic compounds, such as quinolines, pyridines, and indoles. It is also used in the synthesis of a variety of organometallic compounds, such as organoboranes, organosilanes, and organophosphines.
Propriétés
IUPAC Name |
2,3,4-trichloro-1,5-di(propan-2-yl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl3/c1-6(2)8-5-9(7(3)4)11(14)12(15)10(8)13/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWJXUTYXSQXSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1Cl)Cl)Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trichloro-4,6-bis(isopropyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Trifluoromethoxy)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312632.png)
![1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane](/img/structure/B6312636.png)





![2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312686.png)
![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]-4,6-bis(trifluoromethyl)benzene](/img/structure/B6312692.png)



